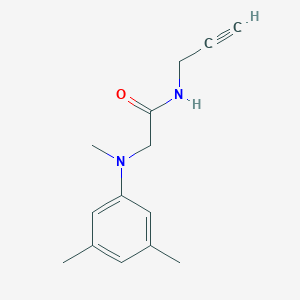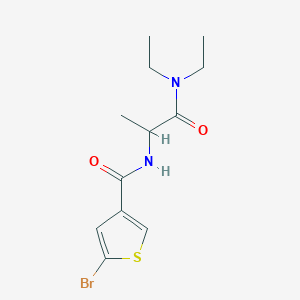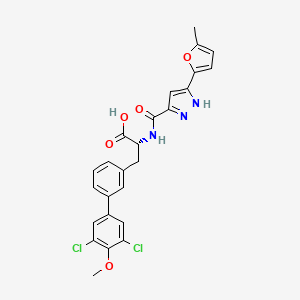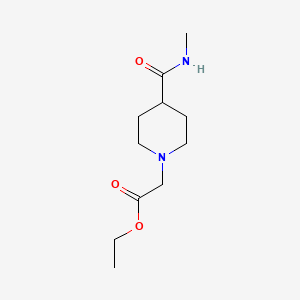
2-Bromo-4-(2-fluoroethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(2-fluoroethoxy)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of a bromine atom at the 2-position and a 2-fluoroethoxy group at the 4-position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine typically involves the bromination of 4-(2-fluoroethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
2-Bromo-4-(2-fluoroethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are typically used in Suzuki-Miyaura and Stille couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 4-(2-fluoroethoxy)-2-phenylpyridine .
科学的研究の応用
2-Bromo-4-(2-fluoroethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
作用機序
The mechanism of action of 2-Bromo-4-(2-fluoroethoxy)pyridine depends on its application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluoroethoxy groups can influence its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but lacks the 2-fluoroethoxy group.
2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the 2-fluoroethoxy group.
Uniqueness
2-Bromo-4-(2-fluoroethoxy)pyridine is unique due to the presence of both bromine and 2-fluoroethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile intermediate in various synthetic and research applications .
特性
分子式 |
C7H7BrFNO |
|---|---|
分子量 |
220.04 g/mol |
IUPAC名 |
2-bromo-4-(2-fluoroethoxy)pyridine |
InChI |
InChI=1S/C7H7BrFNO/c8-7-5-6(1-3-10-7)11-4-2-9/h1,3,5H,2,4H2 |
InChIキー |
CAHHYEZKGMFJEI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1OCCF)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



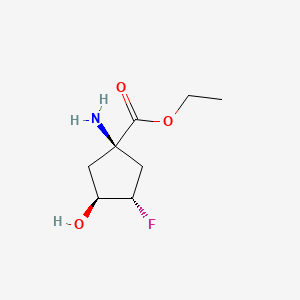
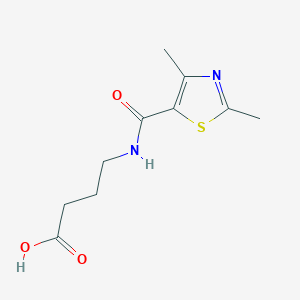



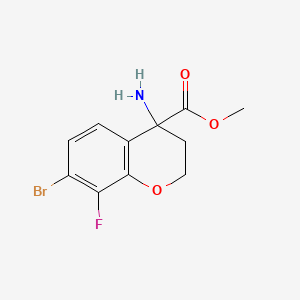
![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)

